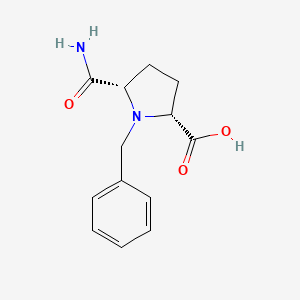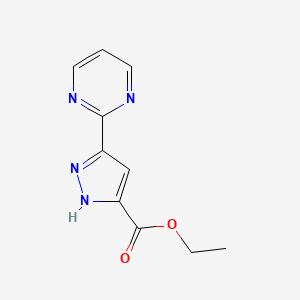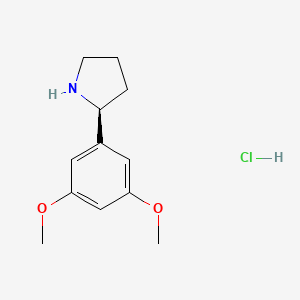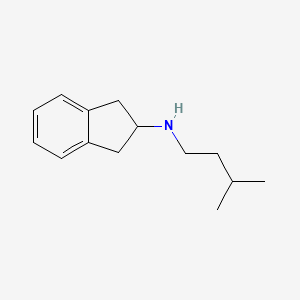
(S)-1-(4-Bromophenyl)ethane-1,2-diamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(4-Bromophenyl)ethane-1,2-diamine hydrochloride is a chiral organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a bromophenyl group attached to an ethane-1,2-diamine backbone, with the hydrochloride salt form enhancing its solubility and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Bromophenyl)ethane-1,2-diamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-bromoacetophenone.
Reduction: The 4-bromoacetophenone is reduced to 4-bromo-1-phenylethanol using a reducing agent such as sodium borohydride.
Amination: The 4-bromo-1-phenylethanol undergoes amination with ammonia or an amine source to form (S)-1-(4-Bromophenyl)ethane-1,2-diamine.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperatures, pressures, and the use of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(4-Bromophenyl)ethane-1,2-diamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can further modify the amine groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imines, while substitution can introduce various functional groups in place of the bromine atom.
Applications De Recherche Scientifique
(S)-1-(4-Bromophenyl)ethane-1,2-diamine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-1-(4-Bromophenyl)ethane-1,2-diamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylenediamine: A simpler diamine with similar structural features but lacking the bromophenyl group.
1,2-Diaminopropane: Another diamine with a slightly different carbon backbone.
4-(4-Bromophenyl)-thiazol-2-amine: A compound with a similar bromophenyl group but different overall structure.
Uniqueness
(S)-1-(4-Bromophenyl)ethane-1,2-diamine hydrochloride is unique due to its specific chiral configuration and the presence of both the bromophenyl group and diamine backbone. This combination of features imparts distinct chemical and biological properties, making it valuable for specialized applications.
Propriétés
Formule moléculaire |
C8H12BrClN2 |
|---|---|
Poids moléculaire |
251.55 g/mol |
Nom IUPAC |
(1S)-1-(4-bromophenyl)ethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C8H11BrN2.ClH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4,8H,5,10-11H2;1H/t8-;/m1./s1 |
Clé InChI |
KRMSWBWAWZPPOD-DDWIOCJRSA-N |
SMILES isomérique |
C1=CC(=CC=C1[C@@H](CN)N)Br.Cl |
SMILES canonique |
C1=CC(=CC=C1C(CN)N)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-Methyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13638369.png)


![tert-butylN-[2-oxo-2-(1,3-thiazol-5-yl)ethyl]carbamate](/img/structure/B13638389.png)


![2-{1-[(Benzyloxy)carbonyl]-3-methylpyrrolidin-3-yl}acetic acid](/img/structure/B13638408.png)
